Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a benzothiazole moiety, a chromeno-pyrrol ring system, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through a condensation reaction between 4,6-dimethyl-2-aminothiophenol and an appropriate aldehyde.
Construction of the Chromeno-Pyrrol Ring System: This step often involves a cyclization reaction, where the benzothiazole intermediate reacts with a suitable diketone or keto-ester.
Esterification: The final step involves the esterification of the resulting compound with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing the ester group.
Scientific Research Applications
Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for the survival of pathogens like Mycobacterium tuberculosis . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and leading to the death of the pathogen.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol
- N-(6-chlorobenzo[d][1,2,3]triazolo[1,5-a]thiadiazol-2-yl)-4-methylbenzenesulfonamide
Uniqueness
Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its combination of a benzothiazole moiety and a chromeno-pyrrol ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H20N2O5S |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C28H20N2O5S/c1-14-12-15(2)22-20(13-14)36-28(29-22)30-23(16-8-10-17(11-9-16)27(33)34-3)21-24(31)18-6-4-5-7-19(18)35-25(21)26(30)32/h4-13,23H,1-3H3 |
InChI Key |
TZCQXWBIGJCBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=C(C=C6)C(=O)OC)C |
Origin of Product |
United States |
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